molecular formula C26H39NO5S B12417892 4-desmethylepothilone D

4-desmethylepothilone D

Cat. No.: B12417892
M. Wt: 477.7 g/mol
InChI Key: PPADMZQKLQKZMX-NJBAOKSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Desmethylepothilone D is a semisynthetic analog of the natural epothilone family, a class of microtubule-stabilizing agents initially isolated from the myxobacterium Sorangium cellulosum. Epothilones are renowned for their ability to inhibit cancer cell proliferation by binding to β-tubulin, thereby stabilizing microtubules and inducing mitotic arrest. Unlike taxanes (e.g., paclitaxel), epothilones retain activity in multidrug-resistant (MDR) cancer cell lines due to their poor affinity for P-glycoprotein efflux pumps.

This compound is structurally distinguished by the absence of a methyl group at the C4 position of its macrolide core compared to its parent compound, epothilone D (Figure 1).

Properties

Molecular Formula

C26H39NO5S

Molecular Weight

477.7 g/mol

IUPAC Name

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,7,9,13-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione

InChI

InChI=1S/C26H39NO5S/c1-15-8-7-9-16(2)25(30)19(5)26(31)18(4)22(28)13-24(29)32-23(11-10-15)17(3)12-21-14-33-20(6)27-21/h10,12,14,16,18-19,22-23,25,28,30H,7-9,11,13H2,1-6H3/b15-10-,17-12+/t16-,18?,19+,22-,23-,25-/m0/s1

InChI Key

PPADMZQKLQKZMX-NJBAOKSHSA-N

Isomeric SMILES

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C

Canonical SMILES

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)C)O)C(=CC2=CSC(=N2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-desmethylepothilone D involves a highly convergent approach, typically starting from optically pure (S)-malic acid and methyl ®-3-hydroxy-2-methylpropionate. The synthesis is divided into three main fragments: C1-C6, C7-C10, and C11-C21. These fragments are then coupled together to form the complete molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned convergent strategy. The process requires stringent reaction conditions and high stereoselectivity to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Impact of Demethylation on Tubulin Binding

Structural studies reveal that the absence of the C6 methyl group alters hydrophobic interactions within the tubulin binding pocket. Key findings include:

ModificationΔΔG (kJ/mol)Binding Affinity (K<sub>a</sub> at 35°C, ×10<sup>7</sup> M<sup>−1</sup>)
Removal of C6 methyl−2.753.8 ± 4.8

This modification slightly reduces tubulin binding affinity compared to the parent compound but retains potent cytotoxicity .

Cytotoxicity Profile

4-Desmethylepothilone D demonstrates robust antitumor activity against paclitaxel-resistant cell lines:

Cell LineIC<sub>50</sub> (nM)Resistance Ratio (R/S)
A2780 (ovarian cancer)3.6 ± 1.51.4
A2780AD (multidrug-resistant)5.1 ± 0.85
HeLa βIII (βIII-tubulin overexpression)10.2 ± 1.53.0

The compound overcomes resistance mechanisms linked to βIII-tubulin overexpression and P-glycoprotein efflux .

Mechanistic Insights into Reactivity

  • Hydrogen Bonding : The C3 and C25 olefins form weak C=O···H–C hydrogen bonds with tubulin’s Gly370 and Thr276 residues, stabilizing the ligand-protein interaction .

  • Hydrophobic Contacts : Despite the loss of the C6 methyl group, interactions with Leu230, Ala233, and Phe272 maintain binding efficacy .

  • Cation−π Interaction : The C23–C26 olefin engages Arg278’s guanidinium group, critical for orientation within the binding pocket .

Comparative Reactivity with Other Epothilones

The table below contrasts this compound with related analogs:

CompoundModificationIC<sub>50</sub> (A2780, nM)K<sub>a</sub> (×10<sup>7</sup> M<sup>−1</sup>)
Epothilone D (parent)2.55 ± 1113.8 ± 3.25
This compoundC6 methyl removal3.6 ± 1.553.8 ± 4.8
16-Desmethylepothilone BC16 methyl removal28 ± 3229.7 ± 22

The C6 demethylation reduces binding affinity more significantly than C16 modifications, highlighting position-dependent reactivity .

Synthetic Challenges and Innovations

  • Olefin Metathesis : Early attempts to close the macrocycle via ring-closing metathesis (RCM) faced challenges due to steric hindrance from the thiazole moiety .

  • Epoxidation Selectivity : Late-stage epoxidation of the C12–C13 double bond requires precise control to avoid side reactions .

Scientific Research Applications

4-desmethylepothilone D has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their synthetic routes.

    Biology: Investigated for its effects on cell division and microtubule dynamics.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

4-desmethylepothilone D exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal disassembly of microtubules, thereby inhibiting cell division and leading to cell death. The compound primarily targets tubulin, a protein that forms the building blocks of microtubules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The epothilone family encompasses numerous analogs with subtle structural variations that profoundly influence pharmacological properties. Below, 4-desmethylepothilone D is compared to key analogs based on available

Table 1: Structural and Functional Comparison of Selected Epothilones

Compound Structural Modification Potency (IC₅₀, nM)* Solubility MDR Activity Key Clinical Findings
This compound C4 demethylation 2.1–5.3 Moderate Retained Preclinical antitumor efficacy in ovarian and breast cancer models
Epothilone D Parent compound; C4 methyl group 1.8–4.5 Low Retained Phase I/II trials: Dose-limiting neurotoxicity observed
Epothilone B (Patupilone) C12-C13 epoxide; C21 hydroxylation 0.2–1.5 Low Retained Phase III: Improved PFS in platinum-resistant ovarian cancer
Ixabepilone (Azaepothilone B) C12-C13 lactam; C21 amino substitution 0.5–2.0 High Retained FDA-approved for metastatic breast cancer (2007)
21-Aminoepothilone B C21 amino substitution 0.3–1.8 Moderate Retained Enhanced cytotoxicity in taxane-resistant lines

*IC₅₀ values for in vitro cytotoxicity across various cancer cell lines.

Key Insights

Potency : this compound exhibits comparable cytotoxicity to epothilone D (IC₅₀ ~2–5 nM vs. ~1.8–4.5 nM), suggesting that demethylation minimally impacts tubulin-binding affinity. However, analogs like epothilone B and ixabepilone show superior potency due to stabilizing structural features (e.g., epoxide or lactam rings).

MDR Activity : Like all epothilones, this compound bypasses P-glycoprotein-mediated resistance, a critical advantage over taxanes.

Clinical Progress : While ixabepilone and patupilone advanced to late-stage trials, this compound remains in preclinical evaluation, possibly due to competitive development of other analogs with stronger efficacy profiles.

Q & A

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles with process analytical technology (PAT) for real-time monitoring. Use ANOVA to identify critical parameters (e.g., reaction time, catalyst load) contributing to variability, as outlined in DATA ANALYSIS PROCESS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.